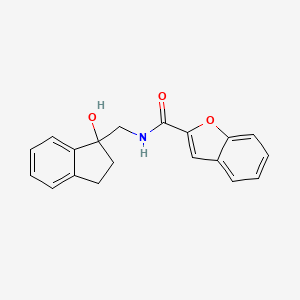
N-((1-hidroxi-2,3-dihidro-1H-inden-1-il)metil)benzofuran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that combines structural elements of both indene and benzofuran. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxy group and a carboxamide group in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure may be useful in the design of novel organic materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored for therapeutic applications.
Medicine
Drug Development: Due to its potential biological activity, the compound could be investigated as a lead compound for the development of new pharmaceuticals.
Diagnostics: It may be used in the development of diagnostic agents for detecting specific biological targets.
Industry
Polymer Chemistry: The compound could be used as a monomer or additive in the synthesis of polymers with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:
-
Formation of the Indene Derivative: : The starting material, 1H-indene, is subjected to a reduction reaction to form 1-hydroxy-2,3-dihydro-1H-indene. This can be achieved using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.
-
Benzofuran Carboxylation: : Benzofuran is carboxylated to form benzofuran-2-carboxylic acid. This can be done via a Friedel-Crafts acylation reaction using a carboxylating agent such as phosgene (COCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
-
Amide Bond Formation: : The final step involves coupling the hydroxyindene derivative with benzofuran-2-carboxylic acid to form the desired carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and efficiency. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxy group in the indene moiety can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of 1-keto-2,3-dihydro-1H-indene.
Reduction: Formation of N-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide.
Substitution: Formation of nitro or bromo derivatives of the benzofuran ring.
Mecanismo De Acción
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Similar structure but lacks the benzofuran moiety.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide: Similar structure but with a furan ring instead of benzofuran.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of benzofuran.
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of the indene and benzofuran moieties, which may confer distinct chemical and biological properties not observed in similar compounds. This uniqueness could be leveraged in the design of new materials or pharmaceuticals with specific desired properties.
Propiedades
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXXOBPBFTYSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
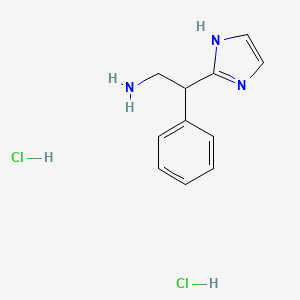
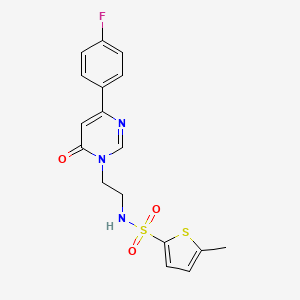
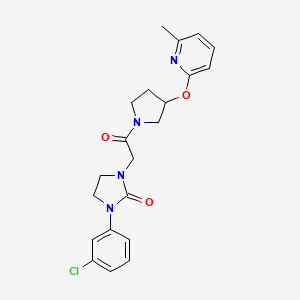
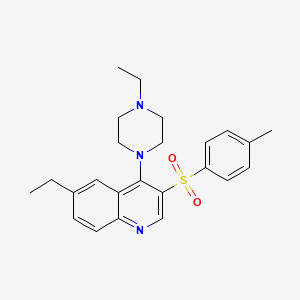
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B2427932.png)
![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)
![1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B2427935.png)
![ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2427937.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

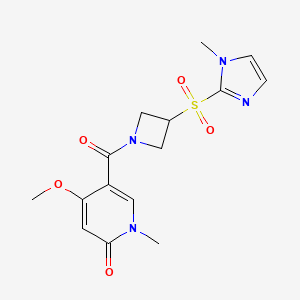
![5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2427945.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/new.no-structure.jpg)
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)
